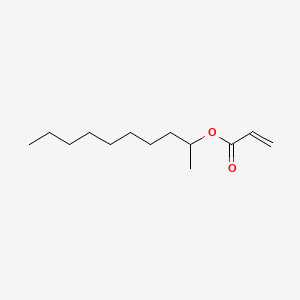
1-Methylnonyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylnonyl acrylate is an organic compound with the molecular formula C13H24O2. It is an ester derived from acrylic acid and 1-methylnonanol. This compound is part of the acrylate family, known for their applications in polymer chemistry and materials science due to their reactive vinyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylnonyl acrylate can be synthesized through the esterification of acrylic acid with 1-methylnonanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and distillation columns to ensure high purity and yield of the final product. The use of azeotropic distillation can help in the efficient removal of water formed during the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylnonyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to acrylic acid and 1-methylnonanol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions with water at elevated temperatures.
Addition Reactions: Various nucleophiles or electrophiles under mild to moderate conditions.
Major Products Formed:
Polymerization: Poly(this compound).
Hydrolysis: Acrylic acid and 1-methylnonanol.
Addition Reactions: Various substituted acrylates depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
1-Methylnonyl acrylate has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: Incorporated into coatings, adhesives, and sealants for enhanced performance.
Biomedical Applications: Potential use in drug delivery systems and biomedical coatings due to its biocompatibility.
Industrial Applications: Utilized in the production of resins, plastics, and elastomers with specific mechanical and chemical properties.
Wirkmechanismus
The primary mechanism of action for 1-methylnonyl acrylate involves its ability to undergo polymerization and form cross-linked polymer networks. The vinyl group in the acrylate moiety is highly reactive, allowing for rapid polymerization in the presence of suitable initiators. This results in the formation of durable and flexible polymeric materials.
Vergleich Mit ähnlichen Verbindungen
- 2-Ethylhexyl acrylate
- Butyl acrylate
- Methyl acrylate
- Ethyl acrylate
Comparison: 1-Methylnonyl acrylate is unique due to its longer alkyl chain, which imparts different physical properties compared to shorter-chain acrylates. This results in polymers with distinct flexibility, hydrophobicity, and thermal stability. For example, 2-ethylhexyl acrylate and butyl acrylate are known for their flexibility and are commonly used in pressure-sensitive adhesives, while methyl acrylate and ethyl acrylate are used in coatings and paints for their hardness and durability.
Eigenschaften
CAS-Nummer |
51443-72-2 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
decan-2-yl prop-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-12(3)15-13(14)5-2/h5,12H,2,4,6-11H2,1,3H3 |
InChI-Schlüssel |
GUOJYIXWHMJFDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


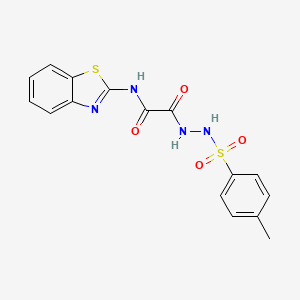

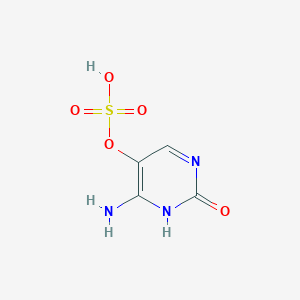


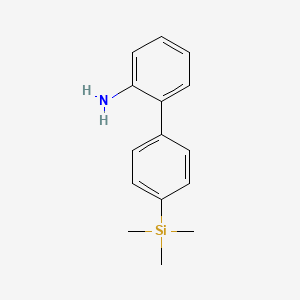
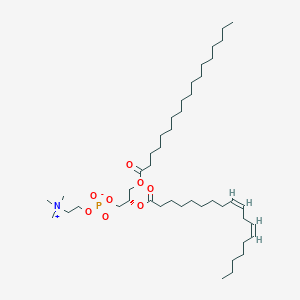
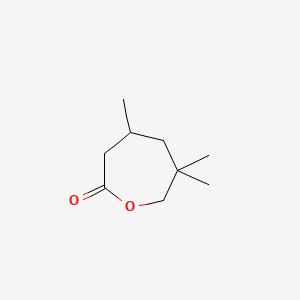
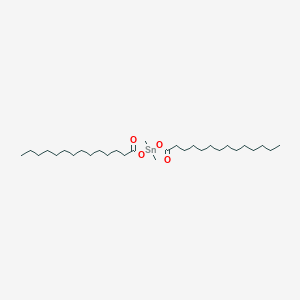
![2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13757610.png)
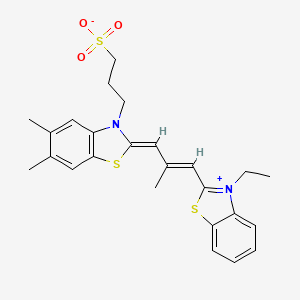

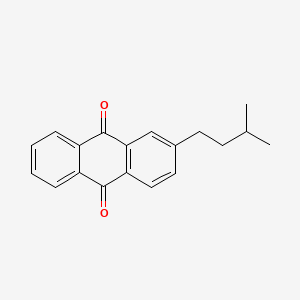
![2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate](/img/structure/B13757642.png)
